Cas no 2227882-60-0 (rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate)

Technical Introduction: rac-tert-Butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate is a chiral cyclopropane derivative featuring a tert-butyl carbamate-protected amine group and a methoxy-substituted aromatic ring. Its stereochemically defined (1R,3R) configuration ensures precise reactivity in synthetic applications, particularly in pharmaceutical intermediates or asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group offers stability under basic conditions while allowing selective deprotection under acidic conditions. The rigid cyclopropane scaffold enhances conformational control, making it valuable for structure-activity studies. This compound’s balanced lipophilicity and functional group diversity render it suitable for medicinal chemistry, enabling further derivatization or incorporation into bioactive molecules.
rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate structure
2227882-60-0 structure
Product Name:rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate
CAS No:2227882-60-0
MF:C18H28N2O3
MW:320.426525115967
CID:6463656
PubChem ID:165678097
Update Time:2025-05-24

rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate
    • EN300-1888677
    • rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-methoxyphenyl}carbamate
    • 2227882-60-0
    • Inchi: 1S/C18H28N2O3/c1-17(2,3)23-16(21)20-14-8-7-11(22-6)9-12(14)15-13(10-19)18(15,4)5/h7-9,13,15H,10,19H2,1-6H3,(H,20,21)/t13-,15-/m1/s1
    • InChI Key: WYMMWTUJPGLMPE-UKRRQHHQSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)[C@@H]1[C@@H](CN)C1(C)C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 320.20999276g/mol
  • Monoisotopic Mass: 320.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 73.6Ų

rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate Pricemore >>

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rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate Related Literature

Additional information on rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate

Rac-Tert-Butyl N-{2-(1R,3R)-3-(Aminomethyl)-2,2-Dimethylcyclopropyl-4-Methoxyphenyl}Carbamate: A Comprehensive Overview

Rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate is a complex organic compound with the CAS number 2227882-60-0. This compound belongs to the class of carbamates, which are widely used in various fields including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclopropyl ring substituted with an amino methyl group and a methoxyphenyl moiety. The stereochemistry at the cyclopropane ring is specified as (1R,3R), indicating a specific spatial arrangement of substituents that may influence the compound's biological activity and chemical reactivity.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and possibly stereochemical manipulations to achieve the desired configuration. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled more efficient and selective routes to such complex molecules. For instance, researchers have employed chiral catalysts to control the stereochemistry during key steps of the synthesis, thereby improving the overall yield and purity of the product.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The presence of a methoxyphenyl group suggests possible interactions with aromatic-binding proteins or enzymes, while the amino methyl group may serve as a site for further functionalization or bioconjugation. Recent studies have explored the use of similar carbamate derivatives as inhibitors of kinases or proteases, which are key targets in cancer therapy and inflammatory diseases.

In addition to its pharmacological applications, this compound has shown potential in materials science. The cyclopropyl ring introduces strain into the molecule, which can be harnessed for applications in polymer chemistry or as precursors for high-strength materials. Researchers have demonstrated that such strained molecules can exhibit unique mechanical properties when incorporated into polymer networks.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on enzymatic degradation mechanisms, particularly those involving esterases or amidases, which can hydrolyze carbamate groups under specific conditions. This knowledge is essential for designing sustainable synthetic strategies and minimizing environmental risks associated with its production and use.

In conclusion, rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-methoxyphenyl}carbamate represents a versatile molecule with diverse applications across multiple disciplines. Its complex structure and stereochemistry offer opportunities for innovative research in drug development, materials science, and environmental chemistry. As new synthetic methods and analytical techniques continue to emerge, this compound will likely play an increasingly important role in advancing scientific discovery.

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